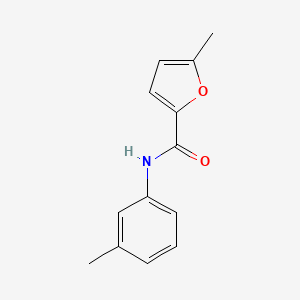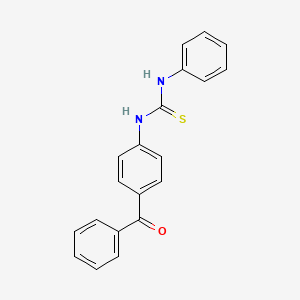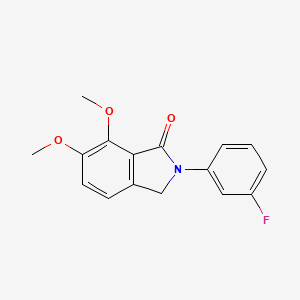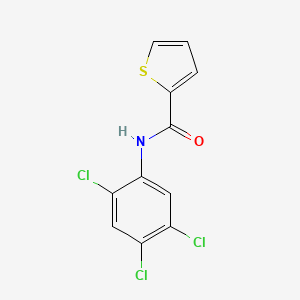
5-methyl-N-(3-methylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-methyl-N-(3-methylphenyl)-2-furamide” is a complex organic molecule. Without specific information, it’s difficult to provide a detailed description .
Synthesis Analysis
There are many methods to synthesize complex organic molecules like this one. The exact method would depend on the starting materials and the desired product .Molecular Structure Analysis
The molecular structure of a compound like this would likely include a furan ring (a five-membered ring with four carbon atoms and one oxygen atom), a methyl group (CH3), and a phenyl group (a ring of six carbon atoms, also known as a benzene ring) .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact structure. These properties could include its melting point, boiling point, density, and solubility .Scientific Research Applications
Pharmaceutical Research: Antiviral Agents
Furan derivatives, including 5-methyl-N-(3-methylphenyl)furan-2-carboxamide, have been studied for their potential as antiviral agents. The structural flexibility and the presence of the furan ring make them suitable for binding with various viral enzymes or receptors, potentially inhibiting viral replication .
Anti-Inflammatory and Analgesic Applications
The compound’s molecular structure suggests it may have anti-inflammatory and analgesic properties. Research on similar furan derivatives has shown effectiveness in reducing inflammation and pain, which could be applicable in developing new medications .
Anticancer Activity
Furan compounds are known to possess anticancer activities. The specific configuration of 5-methyl-N-(3-methylphenyl)furan-2-carboxamide could be explored for its efficacy against certain cancer cell lines, potentially leading to the development of novel oncology treatments .
Neuroprotective Therapies
There is evidence that furan derivatives can act as neuroprotective agents. This compound could be researched for its potential to promote nerve regeneration or to protect neural tissue from damage, which is crucial in treating neurodegenerative diseases .
Antimicrobial Properties
The antimicrobial properties of furan derivatives make them candidates for the development of new antibiotics. With antibiotic resistance on the rise, 5-methyl-N-(3-methylphenyl)furan-2-carboxamide could be part of the solution in combating resistant bacterial strains .
Chemical Synthesis and Material Science
In material science, furan derivatives are used in the synthesis of organic compounds and materials due to their reactivity and stability. This compound could be utilized in creating new materials with unique properties for various industrial applications .
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-methyl-N-(3-methylphenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-4-3-5-11(8-9)14-13(15)12-7-6-10(2)16-12/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGBPEWYOQZBBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC=C(O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(ethoxyacetyl)-2-[2-(1H-imidazol-4-yl)ethyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5614688.png)


![6-(4-fluorophenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B5614710.png)
![N-ethyl-5-methyl-N-[2-(1H-pyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5614712.png)

![(4aS*,7aR*)-1-[(5-methyl-2-thienyl)carbonyl]-4-pyrimidin-2-yloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5614722.png)
![N-[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5614730.png)

![N-[4-(aminocarbonyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B5614736.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5614745.png)


![2-(4-chloro-3-methylphenoxy)-N'-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methylene)acetohydrazide](/img/structure/B5614774.png)